L-165041
Description
Overview of Peroxisome Proliferator-Activated Receptors (PPARs) in Cellular and Systemic Homeostasis
PPARs are members of the nuclear receptor superfamily, which also includes steroid and thyroid hormone receptors frontiersin.org. There are three main subtypes: PPAR alpha (PPARα), PPAR delta (PPARδ, also known as PPAR beta, PPARβ), and PPAR gamma (PPARγ) frontiersin.orgmdpi.com. These subtypes exhibit differential tissue distribution and distinct, yet sometimes overlapping, roles in maintaining cellular and systemic homeostasis frontiersin.orgmdpi.com.
PPARα is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and muscle, and is primarily involved in regulating lipid and lipoprotein metabolism doc-developpement-durable.orgnih.gov. PPARδ is widely expressed throughout the body, including in muscle, adipose tissue, and the heart, and plays a significant role in lipid metabolism, fatty acid oxidation, and energy balance doc-developpement-durable.orgnih.govwikipedia.org. PPARγ is predominantly found in adipose tissue and is crucial for adipogenesis, lipid storage, and glucose metabolism, as well as being expressed in immune cells where it regulates genes related to immunity and inflammation doc-developpement-durable.orgnih.gov.
Upon activation by their specific ligands, PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription frontiersin.orgnih.govmdpi.comahajournals.org. This transcriptional regulation is a key mechanism by which PPARs influence a wide array of biological processes frontiersin.orgmdpi.com. In addition to transactivation, PPARs can also repress gene expression through mechanisms that may or may not involve direct DNA binding frontiersin.orgnih.govahajournals.org.
Introduction of L-165041 as a Research Probe for PPAR Biology
This compound is a synthetic chemical compound that has been extensively utilized in academic research as a probe to investigate the functions and mechanisms of Peroxisome Proliferator-Activated Receptors, particularly PPARδ medchemexpress.com. It is characterized as a potent and selective agonist for PPARδ medchemexpress.comabcam.com.
Studies have demonstrated that this compound exhibits a significantly higher affinity and selectivity for PPARδ compared to other PPAR subtypes, such as PPARγ and PPARα medchemexpress.comabcam.comnih.govapexbt.com. For instance, reported Ki values indicate a much lower binding affinity for PPARγ compared to PPARδ medchemexpress.comabcam.com. This selectivity makes this compound a valuable tool for researchers aiming to delineate the specific roles of PPARδ in various biological contexts, differentiating its effects from those mediated by PPARα or PPARγ.
As a research probe, this compound has been instrumental in exploring the diverse functions of PPARδ, including its involvement in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation and differentiation ahajournals.orgmedchemexpress.combiocrick.comnih.gov. Its use in both in vitro and in vivo studies has provided valuable insights into the downstream effects of PPARδ activation and the complex signaling pathways it influences.
Historical Context and Evolution of Research on this compound
The development and application of this compound as a research tool are part of the broader history of PPAR research, which gained significant momentum following the identification and cloning of these nuclear receptors in the early 1990s mdpi.comwikipedia.org. Initial research focused on identifying endogenous and synthetic ligands that could activate these receptors and understanding their roles in peroxisome proliferation and lipid metabolism mdpi.com.
As the distinct subtypes of PPARs were characterized, the need for selective ligands to study the specific functions of each isoform became apparent. This compound emerged as one of the early synthetic compounds demonstrating notable selectivity for PPARδ sote.hu. Its introduction facilitated research specifically targeting PPARδ, contributing to a growing understanding of its unique roles in various tissues and physiological processes sote.hu.
Early studies utilizing this compound, alongside other emerging PPAR ligands, helped to differentiate the biological effects mediated by PPARδ from those of PPARα and PPARγ sote.hu. For example, comparative studies using this compound and ligands for other PPAR subtypes in animal models of metabolic disorders provided evidence for the distinct impact of PPARδ activation on lipid metabolism and insulin (B600854) sensitivity sote.hu.
Over time, research with this compound has evolved to explore more intricate mechanisms of PPARδ action, including its interactions with other transcription factors and signaling pathways nih.govahajournals.org. Studies have utilized this compound to investigate the role of PPARδ in processes such as angiogenesis, cell cycle progression, and the regulation of specific genes involved in lipid transport and inflammation ahajournals.orgmedchemexpress.combiocrick.comnih.govahajournals.org. While initially recognized primarily for its metabolic effects, research with this compound has expanded the understanding of PPARδ's involvement in a wider range of cellular functions, sometimes revealing PPARδ-independent effects as well biocrick.comnih.gov.
The continued use of this compound in academic research underscores its value as a tool for dissecting the complex biology of PPARδ and its implications in health and disease.
Detailed Research Findings and Data:
Research utilizing this compound has provided detailed findings on its effects in various experimental models.
| PPAR Subtype | Ki (nM) (Human/Mouse) | Selectivity | Reference |
| PPARδ | 6 | > 100-fold | abcam.com |
| PPARγ | ~730 | medchemexpress.comabcam.com | |
| PPARα | Inactive (murine) | sote.hu |
In Vitro Research Findings:
Inhibition of VEGF-induced endothelial cell proliferation and migration in human umbilical vein endothelial cells (HUVECs). medchemexpress.combiocrick.comnih.gov
Reduction in the number of ECs in the S phase and suppression of cell cycle regulatory proteins (cyclin A, cyclin E, CDK2, CDK4) and retinoblastoma protein phosphorylation in VEGF-activated HUVECs. biocrick.comnih.gov
Inhibition of angiogenesis in Matrigel plug and aortic ring assays. biocrick.comnih.gov
Induction of adipocyte differentiation in NIH-PPARδ cells. medchemexpress.com
Suppression of cytokine-induced VCAM-1 and MCP-1 expression in endothelial cells. ahajournals.orgnih.gov
Upregulation of 14-3-3ε mRNA and protein levels in human endothelial cells. ahajournals.org
Regulation of C/EBPβ protein expression in human endothelial cells. ahajournals.org
PPARδ-independent promotion of VEGF mRNA stabilization in HPV18-harboring HeLa cells. nih.gov
In Vivo Research Findings:
Raises plasma cholesterol levels in insulin-resistant db/db mice.
Reduces lipid accumulation and decreases hepatic triglyceride and cholesterol content in mice. medchemexpress.comapexbt.combiocrick.com
Increases hepatic expression of PPARδ, lipoprotein lipase (B570770), and ATP-binding cassette transporter G1 (ABCG1) in mice. apexbt.combiocrick.com
Lowers hepatic expression of PPARγ, apolipoprotein B, IL-1β, and interleukin-6 in mice. apexbt.combiocrick.com
Neuroprotective effects in models of cerebral infarction and Parkinson's disease.
Decreased neointima formation after carotid injury in Sprague-Dawley rats. biocrick.com
Potential to enhance bovine embryo survival and post-vitrification viability. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVCKCCQCQCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Record name | L-165041 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/L-165041 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040745 | |
| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79558-09-1 | |
| Record name | 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79558-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-165041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of L 165041 Action on Biological Systems
Ligand-Receptor Interactions and Selectivity Profiling of L-165041
This compound has been characterized for its binding affinity and agonistic activity across the different PPAR isoforms: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. encyclopedia.pubmedchemexpress.comoup.com
Affinity and Specificity for PPAR Subtypes (PPARδ, PPARγ, PPARα)
Studies have demonstrated that this compound exhibits preferential affinity for PPARδ compared to PPARγ and PPARα. The reported binding affinities, often expressed as Ki values, indicate a stronger interaction with PPARδ. For instance, Ki values of 6 nM for human PPARδ and approximately 730 nM for human PPARγ have been reported, indicating a significantly higher affinity for the delta isoform. medchemexpress.comabcam.com While this compound is considered a potent and selective PPARδ ligand, it can still activate other PPAR isoforms, particularly at higher concentrations. encyclopedia.pubmdpi.combiocrick.com
Comparative Agonistic Activity Across PPAR Isoforms
The agonistic activity of this compound has been assessed using reporter gene assays, which measure the ability of a compound to activate PPAR-mediated gene transcription. These studies consistently show that this compound is a potent agonist for PPARδ. medchemexpress.combiocrick.comnih.gov Its activity at PPARγ is considerably lower, and it has shown minimal or no activity on murine PPARα in some studies, although it can exhibit partial or full agonism at human PPARα depending on the context and concentration. biocrick.comnih.govsote.hu
Data on the comparative agonistic activity of this compound across human PPAR subtypes, as measured by EC50 values in COS7 cells using a luciferase reporter gene transactivation assay, further illustrate its selectivity profile. medchemexpress.com
| PPAR Subtype | EC50 (nM) |
| PPARδ | 1824 |
| PPARγ | Not specified (activity is significantly lower than PPARδ) |
| PPARα | Not specified (activity is significantly lower than PPARδ) |
Note: The provided EC50 for PPARδ (1824 nM) appears in one source medchemexpress.com, while Ki values (6 nM for PPARδ, ~730 nM for PPARγ) medchemexpress.comabcam.com are also reported, highlighting the importance of considering different measures of ligand-receptor interaction.
Despite its preference for PPARδ, this compound can activate PPARα, PPARγ1, and PPARγ2 at concentrations as low as 0.05 μM. encyclopedia.pubmdpi.com This underscores that while it is a preferential PPARδ ligand, its effects are not exclusively mediated through this isoform, particularly at higher doses. encyclopedia.pub
Genomic Mechanisms of Transcriptional Regulation by this compound
PPARs, upon activation by ligands like this compound, regulate gene expression primarily through genomic mechanisms involving binding to specific DNA sequences and interacting with transcriptional cofactors. units.it
Direct Modulation of Gene Expression via PPAR Response Elements (PPREs)
Ligand-activated PPARs typically form heterodimers with the retinoid X receptor (RXR). units.it This heterodimer complex then binds to specific DNA sequences in the promoter regions of target genes, known as PPAR response elements (PPREs). units.it PPREs are typically composed of a direct repeat of the sequence separated by a single nucleotide. nih.gov Upon binding to a PPRE, the PPAR/RXR heterodimer can either activate or repress the transcription of the downstream gene, depending on the presence or absence of ligands and the recruitment of coactivators or corepressors. units.it
This compound, as a PPARδ agonist, can directly modulate the transcription of genes containing functional PPREs. For example, studies have identified novel PPREs that are responsive to PPARδ activation by this compound, leading to the upregulation of genes such as the low-density lipoprotein receptor (LDLR). portlandpress.com Treatment of hepatic cells with this compound has been shown to dose-dependently increase the expression of LDLR mRNA. portlandpress.com
However, this compound's transcriptional regulatory effects are not always solely dependent on canonical PPREs. In the case of the human gene encoding 14-3-3ε (YWHAE), this compound-induced upregulation was observed, but surprisingly, PPREs in the YWHAE promoter were not required for this effect. ahajournals.orgnih.govahajournals.orgresearchgate.net This indicates that this compound can also influence gene expression through alternative or indirect genomic mechanisms.
Cofactor Recruitment and Coregulator Dynamics
The transcriptional activity of ligand-bound PPARs is significantly influenced by the recruitment of coactivator and corepressor proteins. units.it In the absence of a ligand, PPARs often associate with corepressor complexes, which inhibit gene transcription. units.it Upon ligand binding, a conformational change occurs in the PPAR, leading to the dissociation of corepressors and the recruitment of coactivator complexes. units.it These coactivators facilitate transcription by various mechanisms, including modifying chromatin structure and interacting with the basal transcription machinery.
The specific cofactors recruited can vary depending on the PPAR isoform, the target gene, and the cellular context, contributing to the tissue-specific and gene-specific effects of PPAR ligands. this compound, by binding to PPARδ, influences the dynamic exchange of corepressors and coactivators at target gene promoters, thereby modulating transcriptional output. The use of different treatment regimens of this compound might lead to the recruitment of different cofactors, potentially explaining divergent results observed in some studies. encyclopedia.pubmdpi.com
Transcriptional Complexes Involving this compound-Activated PPARs (e.g., PPARδ/C/EBPβ)
Ligand-activated PPARs can form transcriptional complexes with other transcription factors, leading to synergistic or antagonistic effects on gene expression. A notable example involves the interaction between PPARδ and CCAAT/enhancer-binding protein beta (C/EBPβ). ahajournals.orgnih.govahajournals.orgresearchgate.net
Cellular and Molecular Responses to L 165041 Exposure
Regulation of Cell Cycle Progression and Cellular Proliferation
Research indicates that L-165041 influences the cell cycle and inhibits cellular proliferation in various cell types. This regulation appears to involve specific checkpoints within the cell cycle and the modulation of key regulatory proteins.
Impact on G1 to S Phase Transition
This compound has been shown to impede the progression of cells from the G1 phase to the S phase of the cell cycle. In rat vascular smooth muscle cells (VSMCs), this compound inhibited proliferation by blocking G1 to S phase progression. nih.gov Similarly, in human umbilical vein endothelial cells (HUVECs), flow cytometric analysis revealed that this compound reduced the number of cells in the S phase. nih.govtargetmol.com This suggests a conserved mechanism across different cell types where this compound interferes with the transition into the DNA replication phase.
Modulation of Cell Cycle Regulatory Proteins (e.g., cyclin A, cyclin E, CDK2, CDK4, Rb)
The inhibitory effect of this compound on cell cycle progression is associated with alterations in the expression and phosphorylation status of critical cell cycle regulatory proteins. Studies in HUVECs demonstrated that this compound treatment suppressed the expression levels of cyclin A, cyclin E, CDK2, and CDK4. nih.govtargetmol.com Furthermore, the phosphorylation of the retinoblastoma protein (Rb) was also suppressed by pretreatment with this compound in HUVECs. nih.govtargetmol.com Phosphorylation of Rb is a crucial step for the G1-S transition, as it releases E2F transcription factors that promote the expression of S phase genes. reactome.orgnih.gov In rat VSMCs, this compound inhibited PDGF-induced expression of cyclin D1 and CDK4 and repressed the phosphorylation of retinoblastoma protein (Rb). nih.govresearchgate.net These findings collectively indicate that this compound exerts its anti-proliferative effects, at least in part, by modulating the activity and levels of these key cell cycle components.
Here is a summary of this compound's impact on specific cell cycle regulatory proteins:
| Protein | Effect of this compound Exposure | Cell Type Affected | Source(s) |
| Cyclin A | Reduced expression levels | HUVECs | nih.govtargetmol.com |
| Cyclin E | Reduced expression levels | HUVECs | nih.govtargetmol.com |
| CDK2 | Reduced expression levels | HUVECs | nih.govtargetmol.com |
| CDK4 | Reduced expression levels | HUVECs, rat VSMCs | nih.govnih.govtargetmol.comresearchgate.net |
| Rb | Suppressed phosphorylation | HUVECs, rat VSMCs | nih.govnih.govtargetmol.commdpi.com |
| Cyclin D1 | Inhibited expression | rat VSMCs | nih.govresearchgate.net |
Anti-proliferative Effects in Specific Cell Types (e.g., vascular smooth muscle cells, endothelial cells)
This compound exhibits anti-proliferative effects in specific cell types relevant to vascular biology. This compound inhibited VEGF-induced cell proliferation in human umbilical vein endothelial cells (HUVECs). nih.govtargetmol.combiocrick.com This anti-proliferative effect on ECs appears to be independent of PPARδ. nih.govtargetmol.combiocrick.com Furthermore, this compound has been shown to inhibit rat vascular smooth muscle cell proliferation in a dose-dependent manner. nih.gov This inhibition in VSMCs is linked to the blockage of G1 to S phase progression and repression of Rb phosphorylation. nih.gov Inhibition of cell proliferation by this compound has also been observed in a human lung adenocarcinoma cell line (A549) at higher concentrations, associated with reduced expression of cyclin D and PCNA. nih.gov
Influence on Cellular Migration and Invasion
Beyond its effects on proliferation, this compound also impacts the migratory and invasive capabilities of certain cell types.
Inhibition of Endothelial Cell Migration
This compound has been demonstrated to inhibit the migration of endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) showed that this compound inhibited VEGF-induced cell migration. nih.govtargetmol.combiocrick.com This suggests a role for this compound in modulating processes involved in angiogenesis, which requires endothelial cell migration.
Modulation of Cellular Differentiation Processes
This compound has been shown to influence cellular differentiation, particularly the process of adipogenesis.
Induction of Adipocyte Differentiation
Research indicates that this compound can induce adipocyte differentiation. In NIH-PPARδ cells, this compound has been observed to induce adipocyte differentiation medchemexpress.com. Studies using human mesenchymal stem cells derived from adipose tissue (hMADS) demonstrated that prolonged treatment with this compound promoted adipocyte differentiation in the presence of isobutylmethylxanthine (IBMX). This suggests that this compound, as a PPARδ agonist, can facilitate efficient adipocyte differentiation in concert with cAMP signaling nih.gov. Furthermore, experiments with wild-type adipocytes showed that the addition of this compound to standard differentiation medium enhanced adipocyte differentiation and lipid accumulation. This effect was diminished in adipocytes lacking PPARbeta expression, indicating that this compound-stimulated adipocyte differentiation and lipid accumulation are mediated by PPARbeta (PPARδ) nih.gov. The findings suggest that both PPARbeta and PPARgamma isoforms may be required for maximal lipid accumulation and differentiation during adipogenesis nih.gov.
Effects on Apoptosis and Senescence Pathways
This compound has demonstrated effects on cellular apoptosis and senescence, particularly in the context of cellular stress.
Anti-apoptotic Efficacy in Various Cell Models
This compound has shown anti-apoptotic effects in different cell models. In neonatal rat cardiomyocytes and H9c2 cells, this compound prevented apoptosis induced by high doses of doxorubicin (B1662922) nih.govplos.orgplos.orgresearchgate.netnih.gov. Studies in human umbilical vein endothelial cells (HUVECs) treated with hydrogen peroxide (H2O2) showed that this compound significantly inhibited H2O2-induced apoptosis. This effect was linked to the role of PPAR-beta (PPARδ) in oxidative stress-induced apoptosis in HUVECs ahajournals.orgnih.gov. Additionally, in vitro-produced bovine embryos, this compound was found to decrease both total and inner cell mass (ICM) apoptosis in warmed embryos nih.govresearchgate.netunesp.br.
Prevention of Doxorubicin-Induced Senescence in Cardiac Muscle Cells
This compound is highly effective in protecting cardiomyocytes from doxorubicin-induced senescence nih.govplos.orgplos.orgresearchgate.netnih.gov. Pre-treatment with this compound prevented senescence induced by low doses of doxorubicin in neonatal cardiomyocytes and H9c2 cells nih.govplos.orgplos.orgresearchgate.net. This pre-treatment inhibited the downregulation of telomere binding factor 2 (TRF2), prevented cell cycle changes, partially rescued cell proliferation blockage, attenuated cytoskeletal remodeling and the early loss of plasma membrane integrity, and significantly reduced the number of cells positive for SA-b-gal activity nih.govplos.orgplos.org.
Interactions with Senescence-Related Proteins (e.g., B cell lymphoma-6, Bcl6)
This compound's protective effect against doxorubicin-induced senescence in cardiac muscle cells involves interactions with B cell lymphoma-6 (Bcl6), a transcriptional repressor protein nih.govplos.orgplos.orgnih.gov. Low doses of doxorubicin increase PPARδ expression, which sequesters Bcl6, thereby preventing its anti-senescent effects nih.govplos.orgnih.gov. This compound, as a PPARδ activator, is effective through a Bcl6-related mechanism nih.govplos.orgplos.orgnih.gov. This compound increases Bcl6 expression via p38, JNK, and Akt activation. Simultaneously, it induces the release of Bcl6 from PPARδ, allowing Bcl6 to bind to its target genes nih.govplos.orgplos.orgnih.govresearchgate.net. While Bcl6 plays a key role in the cellular senescence program, studies using siRNA analysis techniques showed no role for Bcl6 in the anti-apoptotic effects of this compound, indicating that senescence and apoptosis are distinct stress response programs nih.govplos.orgnih.gov.
Regulation of Endothelial Cell Homeostasis and Function
This compound influences endothelial cell homeostasis and function. This compound (at concentrations of 1 or 5 μM) inhibits VEGF-induced endothelial cell proliferation and migration medchemexpress.com. It negatively affects cell cycle progression in VEGF-activated human umbilical vein endothelial cells (HUVECs) medchemexpress.com. At a concentration of 10 μM, this compound inhibits VEGF-induced angiogenesis, and this antiangiogenic effect appears to be independent of PPARδ medchemexpress.comnih.gov. This compound also inhibits PDGF-induced proliferation and migration in rat vascular smooth muscle cells (rVSMC) medchemexpress.com. Pre-treatment with this compound for 1 hour inhibits PDGF-induced cellular migration and significantly suppresses S phase transition induced by PDGF medchemexpress.com. Furthermore, this compound has been shown to protect endothelial cells from H2O2-induced apoptosis by inducing PPARδ binding to the 14-3-3ε promoter, leading to the upregulation of 14-3-3ε protein expression. Elevated 14-3-3ε then augments Bad sequestration, preventing Bad-triggered apoptosis ahajournals.org. This compound also increased 14-3-3ε mRNA and protein levels in human endothelial cells ahajournals.org. PPARδ activation by this compound regulates the expression of CCAAT/enhancer binding protein beta (C/EBPβ), and C/EBPβ appears to be involved in this compound-dependent transcriptional regulation of 14-3-3ε ahajournals.org.
Impact on Endothelial Progenitor Cell (EPC) Properties (e.g., proliferation, migration, tube formation)
Activation of PPARδ by agonists like this compound has been shown to influence the function of endothelial progenitor cells (EPCs), which are crucial for vasculogenesis and the repair of damaged endothelium nih.govahajournals.org. This compound has been observed to increase the proliferation of human EPCs. Furthermore, it provides protection to these cells against hypoxia-induced apoptosis nih.govahajournals.org.
Beyond proliferation and survival, this compound also enhances key functional properties of EPCs, including transendothelial migration and tube formation nih.govahajournals.org. These effects are dependent on the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway nih.govahajournals.org. Studies using PPARδ knockout mice have further supported the PPARδ-dependent nature of these vasculogenic effects nih.govahajournals.org.
The enhancement of EPC functions by this compound, such as migration and tube formation, appears to be mediated via the PI3K/Akt pathway ahajournals.org. Treatment with a PI3K inhibitor has been shown to reverse the augmented migration and tube formation induced by PPARδ activation ahajournals.org. This suggests that the pro-vasculogenic effects of this compound on EPCs are intricately linked to this signaling cascade nih.govahajournals.org.
Modulation of 14-3-3ε Expression in Human Endothelial Cells
This compound has been demonstrated to modulate the expression of 14-3-3ε protein in human endothelial cells ahajournals.orgresearchgate.netnih.gov. 14-3-3ε is considered a critical component of the antiapoptotic machinery in endothelial cells, playing a vital role in maintaining vascular wall homeostasis ahajournals.orgresearchgate.netnih.gov.
Research indicates that PPARδ activation by ligands including this compound increases both the mRNA and protein levels of 14-3-3ε ahajournals.orgresearchgate.netnih.gov. This upregulation occurs in a concentration and time-dependent manner ahajournals.orgresearchgate.netnih.gov. Conversely, the knockdown of PPARδ using small interfering RNA (siRNA) suppresses both the basal and this compound-dependent transcription of the gene encoding 14-3-3ε (YWHAE) and the expression of 14-3-3ε protein ahajournals.orgresearchgate.netnih.gov.
Interestingly, the upregulation of 14-3-3ε by PPARδ does not appear to require the presence of canonical PPAR response elements (PPREs) in the YWHAE promoter ahajournals.orgnih.gov. Instead, a CCAAT/enhancer binding protein (C/EBP) site located at a specific position within the promoter region has been identified as crucial for regulating both basal and PPARδ-dependent promoter activity ahajournals.orgnih.gov. This compound has been shown to influence the localization of C/EBPβ to this regulatory site, and studies suggest that C/EBPβ and PPARδ can form a transcriptional activating complex on this element ahajournals.orgresearchgate.netnih.gov. This highlights a novel role for C/EBPβ in mediating the PPARδ-dependent regulation of 14-3-3ε expression in human endothelial cells ahajournals.orgresearchgate.netnih.gov.
The increased expression of 14-3-3ε mediated by this compound-activated PPARδ contributes to anti-apoptotic effects by enhancing the sequestration of the pro-apoptotic protein Bad nih.gov. This leads to reduced translocation of Bad to the mitochondria and a corresponding accumulation in the cytosol nih.gov.
Effects on Intercellular Adhesion Molecule-1 (ICAM-1) Expression
The effects of this compound on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells have also been investigated. ICAM-1 is an adhesion molecule involved in the recruitment and adhesion of leukocytes to the endothelium, a key process in inflammation uniprot.org.
Studies have shown that this compound, as a PPARδ agonist, can induce ICAM-1 surface expression in non-stimulated, quiescent human umbilical vein endothelial cells (HUVECs) nih.govresearchgate.net. This induction has been observed at various concentrations of this compound researchgate.net. The level of ICAM-1 induction by this compound has been reported to be comparable to that induced by other PPARδ agonists nih.gov.
Furthermore, treatment with this compound has been shown to increase ICAM-1 mRNA stability in HUVECs nih.gov. This suggests that this compound influences ICAM-1 expression not only at the transcriptional level but also by affecting the stability of its mRNA nih.gov.
While this compound has been shown to induce ICAM-1 expression in quiescent endothelial cells, other studies have indicated that PPARδ activators can suppress the expression of adhesion molecules like VCAM-1 and MCP-1 induced by pro-inflammatory stimuli such as TNFα nih.govnih.gov. This suggests a complex role for PPARδ agonists in regulating adhesion molecule expression depending on the activation state of the endothelial cells.
Pharmacological and Physiological Impact of L 165041 in Preclinical Models
Metabolic Homeostasis and Lipid Regulation
Preclinical studies have investigated the role of L-165041 in modulating metabolic homeostasis, with a particular focus on lipid regulation in the liver and heart biocrick.comnih.govahajournals.org.
Amelioration of Hepatic Lipid Accumulation (Steatosis)
This compound has shown promise in reducing hepatic lipid accumulation in preclinical models of steatosis biocrick.comnih.gov. In low-density lipoprotein receptor-deficient (LDLR−/−) mice fed a Western diet, treatment with this compound significantly reduced lipid accumulation in the liver nih.gov. This reduction was evidenced by decreased total hepatic triglyceride and cholesterol content compared to vehicle-treated groups biocrick.comnih.gov. Gene expression analysis in these mice revealed that this compound treatment lowered the hepatic expression of PPARγ, apolipoprotein B, interleukin-1 beta (IL-1β), and interleukin-6 biocrick.comnih.gov. Conversely, it increased the hepatic expression of PPARδ, lipoprotein lipase (B570770) (LPL), and ATP-binding cassette transporter G1 (ABCG1) biocrick.comnih.gov. These findings suggest that this compound may be effective in preventing diet-induced hepatic steatosis by regulating genes involved in lipid metabolism and the inflammatory response nih.gov.
Data on the effect of this compound on hepatic lipid content in LDLR−/− mice fed a Western diet:
| Group | Hepatic Triglyceride Content | Hepatic Cholesterol Content |
| Vehicle | Increased | Increased |
| This compound | Reduced | Reduced |
Regulation of Lipoprotein Metabolism (e.g., LDL Receptor, Lipoprotein Lipase, ABCG1, HDL)
This compound influences the expression and activity of several key players in lipoprotein metabolism biocrick.comnih.govnih.gov. Studies have demonstrated that this compound can elevate hepatic LDL receptor (LDLR) mRNA and protein expression in hepatic cells and in the liver tissue of mice and hamsters nih.gov. In hyperlipidemic hamsters fed a high-fat diet, this compound treatment increased hepatic LDLR protein levels and reduced circulating cholesterol levels nih.govresearchgate.net. Specifically, a dose of 10 mg/kg/day for 7 days led to approximately a 29% increase in hepatic LDLR protein and significant reductions in serum total cholesterol, triglycerides, and non-HDL-C researchgate.net.
This compound treatment has also been shown to increase the hepatic expression of lipoprotein lipase (LPL) and ATP-binding cassette transporter G1 (ABCG1) in preclinical models biocrick.comnih.gov. LPL is crucial for the hydrolysis of triglycerides in lipoproteins, while ABCG1 is involved in cholesterol efflux to HDL particles nih.gov. The effect of this compound on HDL-C levels in preclinical models has shown some variation; while some studies in animal models indicated a significant increase in HDL-C, another study in hyperlipidemic hamsters did not detect differences in HDL-C levels between this compound treated and control groups researchgate.netmdpi.com. PPARδ activation, which is mediated by this compound, has been linked to increased expression of ABCA1 and ABCG1 in macrophages, contributing to cholesterol efflux and HDL formation biorxiv.orgresearchgate.net.
Data on the effect of this compound on hepatic LDLR expression and serum lipids in hyperlipidemic hamsters:
| Parameter | Vehicle Group | This compound Group (10 mg/kg/day) | Change (%) |
| Hepatic LDLR Protein | Baseline | Increased | ~29% |
| Serum Total Cholesterol | High | Reduced | Significant |
| Serum Triglycerides | High | Reduced | Significant |
| Serum Non-HDL-C | High | Reduced | Significant |
| Serum HDL-C | - | No significant change | - |
Modulation of Cardiac Lipid Metabolism (e.g., Fatty Acid Oxidation Genes: ACS, MCPT-1, LCAD, UCP-2/3)
This compound influences the expression of genes involved in cardiac fatty acid metabolism ahajournals.orgnih.gov. In cultured neonatal rat ventricular cardiomyocytes, this compound treatment led to an increase in the mRNA levels of acyl-coenzyme A synthetase (ACS), muscle-type carnitine palmitoyltransferase-1 (MCPT-1), and uncoupling protein-2 (UCP-2) ahajournals.org. While the increase in ACS and MCPT-1 was less pronounced compared to a PPARα-specific ligand, the effect on UCP-2 was notable ahajournals.org. In H9c2 myoblasts and myotubes, this compound increased mRNA levels of both ACS and long-chain acyl-CoA dehydrogenase (LCAD) to a similar extent as fatty acids ahajournals.org. UCP-2 mRNA levels were also upregulated by this compound in H9c2 myoblasts, and UCP-3 expression was markedly induced in H9c2 myotubes ahajournals.org. These findings suggest that this compound, as a PPARβ/δ ligand, can modulate the expression of genes critical for fatty acid uptake and oxidation in cardiac cells ahajournals.orgnih.gov.
Data on the effect of this compound on mRNA levels of fatty acid oxidation genes in cultured cardiac cells:
| Gene | Neonatal Rat Ventricular Cardiomyocytes | H9c2 Myoblasts/Myotubes |
| ACS | Increased | Increased |
| MCPT-1 | Increased | Increased |
| LCAD | Not specified | Increased |
| UCP-2 | Increased | Upregulated |
| UCP-3 | Not specified | Induced (Myotubes) |
Cardiovascular System and Vascular Pathologies
Preclinical research has also explored the effects of this compound on the cardiovascular system, particularly in the context of vascular injury and atherosclerosis biocrick.comnih.govahajournals.orgmdpi.com.
Attenuation of Neointima Formation in Vascular Injury Models (e.g., carotid balloon injury)
This compound has demonstrated the ability to attenuate neointima formation in vascular injury models biocrick.comnih.govmdpi.com. In Sprague-Dawley rats subjected to carotid artery balloon injury, administration of this compound using osmotic pumps, both before and after the injury, decreased neointima formation biocrick.comnih.govresearchgate.net. This effect suggests that this compound may have therapeutic potential in preventing restenosis, a common complication following vascular interventions like angioplasty biocrick.comnih.govnih.gov. The mechanism may involve the inhibition of vascular smooth muscle cell proliferation and migration nih.govmdpi.comjst.go.jp.
Data on the effect of this compound on neointima formation in rat carotid artery balloon injury model:
| Model | Treatment | Neointima Formation |
| Rat Carotid Artery Balloon Injury | This compound | Decreased |
Cardioprotective Effects (e.g., against doxorubicin-induced cardiotoxicity)
Preclinical studies suggest potential cardioprotective effects of this compound. Research indicates that this compound can inhibit senescence in neonatal rat cardiomyocytes and H9C2 cells. While direct evidence for this compound's effect against doxorubicin-induced cardiotoxicity is limited in the provided results, a related PPARδ ligand, GW0742, has demonstrated a protective role in neonatal rat cardiomyocytes treated with doxorubicin (B1662922) by sustaining intracellular calcium concentration. This suggests a potential avenue for investigation into this compound's effects, possibly through similar PPARδ-mediated pathways.
Influence on Cardiac Hypertrophy
This compound has been shown to influence cardiac hypertrophy in preclinical models. Studies have reported that this compound inhibits hypertrophy in neonatal rat cardiomyocytes and also reduces the proliferation of cardiac fibroblasts. This effect is suggested to occur through the inhibition of nuclear factor κβ (NF-κB) signaling. Furthermore, this compound has been observed to inhibit angiotensin II (AngII)-induced cardiac hypertrophy in H9c2 cells, a process mediated through a PPARδ-dependent mechanism involving the suppression of the intracellular Ca2+/FAK/ERK signaling pathway.
Inflammation and Immune Response Modulation
This compound has demonstrated modulatory effects on inflammation and immune responses in preclinical settings. In mouse models of chronic ethanol-mediated hepatic injury, this compound treatment provided partial protection against hepatic injury and inflammation. Mechanistically, this compound has been shown to interact with the p65 subunit, which can prevent NF-κB-mediated expression of inflammatory genes. Additionally, this compound has been reported to inhibit radiation-induced inflammation in microglia through the inhibition of the NF-κB signaling pathway.
Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNFα)
Preclinical investigations indicate that this compound can suppress the expression of certain pro-inflammatory cytokines. In studies involving mice, this compound was found to lower the hepatic expression levels of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). The ability of this compound to prevent NF-κB-mediated expression of inflammatory genes aligns with the observed reduction in pro-inflammatory cytokine levels, as NF-κB is a key transcription factor involved in the induction of genes encoding cytokines such as IL-1β, IL-6, and TNFα.
Anti-inflammatory Effects in Specific Tissues (e.g., lung)
Research has shown anti-inflammatory effects of this compound in specific tissues, such as the liver and microglia. This compound ameliorated Western diet-induced hepatic inflammation in LDLR-/- mice. It also inhibited radiation-induced inflammation in microglia. Information specifically detailing anti-inflammatory effects of this compound in lung tissue was not available in the provided search results.
Angiogenesis and Vasculogenesis
This compound has been investigated for its effects on angiogenesis and vasculogenesis. Studies have consistently shown that this compound inhibits angiogenesis induced by Vascular Endothelial Growth Factor (VEGF) in both in vitro and in vivo preclinical models.
Inhibition of VEGF-Stimulated Angiogenesis
Detailed research findings highlight this compound's inhibitory effect on VEGF-stimulated angiogenesis. In human umbilical vein endothelial cells (HUVECs), this compound inhibited VEGF-induced cell proliferation and migration. Furthermore, this compound demonstrated anti-angiogenic effects in the Matrigel plug assay and aortic ring assay.
Mechanistic studies indicate that this compound negatively impacts cell cycle progression in VEGF-activated HUVECs. Flow cytometric analysis revealed that this compound reduced the number of ECs in the S phase and decreased the expression levels of cell cycle regulatory proteins, including cyclin A, cyclin E, CDK2, and CDK4. The phosphorylation of the retinoblastoma protein was also suppressed by pretreatment with this compound.
In addition to its effects on cell cycle, this compound has been shown to promote VEGF mRNA stabilization in HPV18-harboring HeLa cells. This occurs through a receptor-independent mechanism involving the p38 MAPK signaling pathway and the activation of the mRNA-stabilizing factor HuR.
The following table summarizes some of the observed effects of this compound in preclinical models:
| Effect | Preclinical Model/Cell Type | Key Finding |
| Inhibition of Senescence | Neonatal rat cardiomyocytes, H9C2 cells | Inhibits senescence |
| Inhibition of Cardiac Hypertrophy | Neonatal rat cardiomyocytes, H9c2 cells | Inhibits hypertrophy, reduces cardiac fibroblast proliferation |
| Protection against Hepatic Inflammation | LDLR-/- mice (Western diet-induced) | Ameliorates hepatic inflammation |
| Suppression of Cytokine Expression (IL-1β) | Mouse liver | Lowers hepatic expression |
| Suppression of Cytokine Expression (IL-6) | Mouse liver | Lowers hepatic expression |
| Inhibition of Angiogenesis | HUVECs, Matrigel plug assay, aortic ring assay | Inhibits VEGF-induced proliferation, migration, and tube formation |
| Inhibition of Cell Cycle Progression | VEGF-activated HUVECs | Reduces S phase cells, decreases cell cycle protein expression |
| VEGF mRNA Stabilization | HPV18-harboring HeLa cells | Promotes mRNA stabilization |
Enhancement of Vasculogenesis through EPC Regulation
PPARδ activation has been shown to enhance vasculogenesis, a process involving the formation of new blood vessels, partly through its effects on endothelial progenitor cells (EPCs) researchgate.net. Studies have indicated that PPARβ/δ agonists, including this compound and GW501516, can increase the angiogenic properties of EPCs in vitro, such as migration, proliferation, and tube formation mdpi.com. These effects are reported to be dependent on the phosphatidylinositol 3-kinase/Akt pathway mdpi.com. Systemic administration of PPARβ/δ agonists has also been linked to an increase in hematopoietic stem cells in bone marrow and blood, as well as enhanced vascularization in in vivo models of ischemic hindlimb and corneal neovascularization mdpi.com. Conversely, one study noted that the PPARβ/δ ligand this compound inhibited VEGF-stimulated angiogenesis by suppressing cell cycle progression, suggesting potential context-dependent or PPARδ-independent mechanisms nih.gov.
Neuroprotection and Central Nervous System Applications
This compound has demonstrated neuroprotective effects in preclinical models of neurological disorders, particularly those involving cerebral damage and neurodegeneration tocris.com.
Mitigation of Cerebral Infarction and Brain Damage
Intracerebroventricular administration of high-affinity PPARδ/beta agonists, such as this compound and GW501516, significantly reduced infarct volume in rats 24 hours after cerebral ischemia-reperfusion nih.gov. Following middle cerebral artery occlusion (MCAO) in rats, infusions of this compound or GW501516 led to significantly attenuated ischemic damage after 24 hours researchgate.net. This suggests that PPARδ agonists may offer protection against ischemic brain injury researchgate.net. PPARδ appears to play an early role in protection against ischemic damage, as differences in infarct size were detected as early as 30 minutes after ischemia induction researchgate.net. Studies using mice with specific deletion of PPARδ in vascular smooth muscle cells (VSMCs) showed increased cerebrovascular permeability and infarct size after MCAO, further supporting the protective role of PPARδ researchgate.net.
Protection against Striatal Dopamine (B1211576) Loss in Neurodegenerative Models (e.g., Parkinson's Disease)
PPARδ agonists, including this compound and GW-501516, have shown protective effects against neurodegeneration, including in models relevant to Parkinson's disease rjptonline.orgresearchgate.net. These agonists inhibited caspase-3 activation and protected SH-SY5Y neuroblastoma cells from MPP+-mediated apoptosis rjptonline.orgresearchgate.net. Furthermore, this compound and GW-501516 reduced MPTP-induced dopamine depletion and its metabolite levels in the striatum region of the brain in preclinical models rjptonline.orgresearchgate.net. This suggests that PPARδ could be a potential therapeutic target for certain central nervous system diseases nih.gov. This compound has also been reported to protect murine microglial cells against damage induced by radiation or inflammation mdpi.com.
Implications for Myelination and Neuronal Signaling
While the provided search results primarily focus on neuroprotection against ischemic injury and dopamine loss, the role of PPARδ agonists like this compound in myelination and broader neuronal signaling is also an area of investigation related to PPARs in the central nervous system rjptonline.orgnih.gov. PPARδ is highly expressed in the brain and is postulated to play a major role in neuronal cell function researchgate.net. PPARδ agonists have been implicated in preventing damage in various neurodegenerative conditions, including multiple sclerosis, which involves demyelination nih.gov. However, specific detailed findings on this compound's direct implications for myelination and neuronal signaling beyond neuroprotection in injury models were not extensively detailed in the search results.
Reproductive Biology and Embryo Viability
This compound has been investigated for its effects on embryo viability, particularly in the context of in vitro production and cryopreservation.
Effects on Bovine Embryo Survival and Post-Vitrification Viability
Data Tables
Based on the search results regarding bovine embryo viability, the following data can be presented in a table:
| Endpoint | Control | This compound | Significance |
| Cleavage Rate (%) | 49.4 ± 5.2 | 51.8 ± 4.3 | Not influenced unesp.brnih.gov |
| Blastocyst Rate (%) | 49.4 ± 5.2 | 51.8 ± 4.3 | Not influenced unesp.brnih.gov |
| Fresh Embryo ICM Proportion (%) | Lower | Higher | Higher in this compound unesp.brnih.gov |
| Fresh Embryo Total Apoptosis (%) | Higher | Lower | Lower in this compound unesp.brnih.gov |
| Fresh Embryo ICM Apoptosis (%) | Higher | Lower | Lower in this compound unesp.brnih.gov |
| Warmed Embryo Total Apoptosis (%) | Higher | Lower | Lower in this compound unesp.brnih.gov |
| Warmed Embryo ICM Apoptosis (%) | Higher | Lower | Lower in this compound unesp.brnih.gov |
| Overall Hatching Rate (%) | 53.19 ± 2.90 | 66.62 ± 2.83 | Higher in this compound unesp.brnih.gov |
| Fresh Embryo Lipid Accumulation | More | Less | Less in this compound unesp.brnih.gov |
Advanced Research Methodologies and Experimental Design with L 165041
In Vitro Experimental Systems
In vitro studies utilizing L-165041 involve diverse cellular models and molecular techniques to investigate its effects at the cellular and molecular levels.
Mammalian Cell Culture Models
A range of mammalian cell culture models are employed to study the effects of this compound. These models are selected based on their relevance to the biological processes being investigated, particularly those influenced by PPARδ activation. Commonly used cell lines include human umbilical vein endothelial cells (HUVECs), a model for endothelial function and angiogenesis; HepG2 cells, a human hepatoma cell line frequently used in liver-related studies, including lipid metabolism and toxicity; H9c2 cells, a rat ventricular myoblast cell line used in cardiovascular research; NIH-PPARδ cells, likely a cell line engineered to express or overexpress PPARδ for studying receptor-specific effects; and HeLa cells, a widely used human cervical cancer cell line. Primary hepatocytes, isolated directly from liver tissue, are also utilized as they more closely mimic the in vivo environment of liver cells compared to immortalized cell lines nih.govnih.gov. The use of co-culture systems, such as HepG2 cells with NIH/3T3 fibroblasts or endothelial cells like HUVECs, is also explored to create more complex and physiologically relevant liver models researchgate.net.
Molecular Biology Techniques
To dissect the molecular mechanisms underlying this compound's effects, several molecular biology techniques are routinely applied. Reporter gene assays are used to assess the transcriptional activity of genes regulated by PPARδ, where a reporter gene (e.g., luciferase) is linked to a PPARδ-responsive promoter sequence fishersci.de. Changes in reporter gene expression upon this compound treatment indicate the compound's influence on PPARδ-mediated transcription. siRNA-mediated knockdown is employed to specifically reduce the expression of PPARδ or other target genes to confirm their involvement in this compound's effects researchgate.net. Quantitative Real-Time PCR (qRT-PCR) is used to measure changes in mRNA expression levels of target genes following treatment nih.gov. Western blotting is performed to quantify protein levels and assess post-translational modifications nih.gov. Chromatin Immunoprecipitation (ChIP) assays are utilized to determine if PPARδ or other transcription factors bind directly to specific DNA sequences in the genome upon this compound activation fishersci.decmpcollege.ac.in. Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is used to detect protein-DNA interactions in vitro by observing the reduced mobility of a DNA probe when bound by a protein fishersci.decmpcollege.ac.innih.govthermofisher.com. For example, EMSA has been used to study the binding of BCL-6 to the sPLA2 promoter in vascular smooth muscle cells treated with this compound nih.gov.
Cellular Assays
Cellular assays provide functional insights into the biological consequences of this compound treatment. Flow cytometry can be used for various analyses, including cell cycle analysis to determine how this compound affects cell proliferation and distribution across different cell cycle phases nih.gov. Matrigel plug assays and aortic ring assays are in vitro models used to assess angiogenesis, the formation of new blood vessels. Cell proliferation assays, such as using resazurin-based methods, quantify the rate of cell division nih.gov. Migration assays evaluate the ability of cells to move, which is relevant in processes like wound healing and angiogenesis. Adipocyte differentiation assays are used to study the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes, often quantified by staining lipid droplets with dyes like Oil Red O or Nile Red and analyzed by microscopy or flow cytometry nih.govnih.gov.
In Vivo Preclinical Animal Models
In vivo studies using preclinical animal models are crucial for evaluating the systemic effects of this compound and its potential therapeutic efficacy in the context of complex physiological systems and diseases.
Genetically Modified Rodent Models
Genetically modified rodent models are valuable tools for studying the role of PPARδ and the effects of its agonists like this compound in specific genetic backgrounds. LDLR−/− mice (low-density lipoprotein receptor knockout mice) are prone to developing atherosclerosis and are used to investigate the impact of this compound on lipid metabolism and plaque formation researchgate.netmdpi.comub.edu. db/db mice, a model of type 2 diabetes and obesity, are utilized to assess the effects of this compound on glucose homeostasis, insulin (B600854) sensitivity, and lipid profiles mdpi.comahajournals.orgresearchgate.net. PPARδ-knockout mice, where the PPARδ gene has been deleted, are essential for confirming that the observed effects of this compound are indeed mediated specifically through PPARδ researchgate.net. Studies in PPARδ-deficient mice have shown reduced adiposity compared to wild-type mice, highlighting the receptor's role in energy metabolism mdpi.com.
Tissue and Fluid Biomarker Analysis (e.g., hepatic gene expression, serum parameters, histopathological evaluation)
Research involving this compound frequently includes the analysis of biomarkers in tissues and biological fluids to assess its effects. Hepatic (liver) tissue is a common focus due to the role of PPARs in lipid metabolism and the liver's central function in this process. nih.govmdpi.com
Studies have investigated the impact of this compound on hepatic gene expression. For instance, in low-density lipoprotein receptor-deficient (LDLR−/−) mice fed a Western diet, this compound treatment significantly reduced hepatic lipid accumulation, including both cholesterol and triglycerides. nih.govapexbt.combiocrick.com Gene expression analysis in these mice revealed that this compound lowered the hepatic expression of PPAR gamma (PPARγ), apolipoprotein B, interleukin 1 beta (IL-1β), and interleukin-6. nih.govapexbt.combiocrick.com Conversely, it increased the hepatic expression of PPARδ, lipoprotein lipase (B570770) (LPL), and ATP-binding cassette transporter G1 (ABCG1). nih.govapexbt.combiocrick.com
In HepG2 cells, a human liver cell line, this compound treatment has been shown to elevate the mRNA and protein expression of the low-density lipoprotein receptor (LDLR) in a dose-dependent manner. portlandpress.com This effect was also observed in the liver tissue of mice and hamsters treated with this compound. portlandpress.com In mouse primary hepatocytes, treatment with this compound also resulted in a significant increase in LDLR mRNA expression. portlandpress.com
While studies often analyze serum parameters, the effects can vary depending on the model and specific parameters measured. In one study using normolipidemic mice, this compound treatment significantly increased hepatic LDLR mRNA and protein levels but did not show significant differences in serum lipid and PCSK9 levels compared to control groups. portlandpress.com However, in insulin-resistant db/db mice, this compound has been reported to raise plasma cholesterol levels. In LDLR−/− mice on a Western diet, this compound drastically reduced total hepatic cholesterol and triglyceride content, which can indirectly impact serum lipid profiles. nih.govapexbt.combiocrick.com
Histopathological evaluation, particularly of liver tissue, is another methodology used to assess the effects of this compound. In LDLR−/− mice on a Western diet, this compound significantly lowered the formation of lipid droplets in the liver. medchemexpress.com While some studies suggest PPARδ activation might contribute to enhanced hepatotoxicity or increased hepatic expression of fibrosis markers in specific contexts like carbon tetrachloride-induced injury, other research indicates a protective role for PPARδ agonists against chemically induced liver toxicity. mdpi.comoup.com Conflicting data may suggest context- and tissue-specific roles for PPARδ. mdpi.com
Here is a summary of some observed changes in hepatic gene expression and tissue/serum parameters with this compound treatment:
| Biomarker/Parameter | Tissue/Fluid | Observed Effect of this compound Treatment | Model System | Source |
| Hepatic Cholesterol Content | Liver | Markedly reduced | LDLR−/− mice on Western diet | medchemexpress.combiocrick.com |
| Hepatic Triglyceride Content | Liver | Markedly reduced | LDLR−/− mice on Western diet | medchemexpress.combiocrick.com |
| Hepatic PPARδ mRNA Expression | Liver | Increased | Mice | medchemexpress.com |
| Hepatic Lipoprotein Lipase (LPL) | Liver | Increased mRNA expression | LDLR−/− mice on Western diet | nih.govapexbt.combiocrick.com |
| Hepatic ABCG1 Expression | Liver | Increased mRNA expression | LDLR−/− mice on Western diet | nih.govapexbt.combiocrick.com |
| Hepatic PPARγ Expression | Liver | Lowered mRNA expression | LDLR−/− mice on Western diet | nih.govapexbt.combiocrick.com |
| Hepatic Apolipoprotein B | Liver | Lowered mRNA expression | LDLR−/− mice on Western diet | nih.govapexbt.combiocrick.com |
| Hepatic IL-1β | Liver | Lowered mRNA expression | LDLR−/− mice on Western diet | nih.govapexbt.combiocrick.com |
| Hepatic Interleukin-6 | Liver | Lowered mRNA expression | LDLR−/− mice on Western diet | nih.govapexbt.combiocrick.com |
| Hepatic LDLR mRNA Expression | Liver | Elevated (dose-dependent) | HepG2 cells, Mouse primary hepatocytes, Mice, Hamsters | portlandpress.com |
| Hepatic LDLR Protein Expression | Liver | Elevated (time- and dose-dependent in HepG2 cells, also in mice) | HepG2 cells, Mice | portlandpress.com |
| Lipid Droplet Formation | Liver | Significantly lowered | Mice | medchemexpress.com |
| Plasma Cholesterol Levels | Serum | Raises | Insulin-resistant db/db mice | |
| Serum Lipids, PCSK9 | Serum | No significant differences observed (in normolipidemic mice) | Normolipidemic mice | portlandpress.com |
| ADRP mRNA levels | THP-1 cells | Induced (dose-dependent) | THP-1 cells | nih.gov |
| FABP4 mRNA levels | THP-1 cells | Induced (dose-dependent) | THP-1 cells | nih.gov |
Computational Approaches
Computational approaches, such as molecular docking and modeling of ligand-receptor interactions, are valuable tools in understanding how this compound interacts with its target receptors, particularly the PPAR subtypes. mdpi.combiorxiv.orgnih.govresearchgate.netnih.gov These methods provide insights into the binding affinity, orientation, and specific amino acid residues involved in the interaction. mdpi.comresearchgate.netnih.gov
Molecular Docking Simulations with PPAR Ligand-Binding Domains
Molecular docking simulations are used to predict the preferred binding pose and affinity of a ligand, such as this compound, within the ligand-binding domain (LBD) of a receptor protein, such as the different PPAR subtypes (PPARα, PPARβ/δ, and PPARγ). mdpi.combiorxiv.orgnih.govresearchgate.net
Studies have utilized molecular docking to analyze the interaction of this compound with the PPARβ/δ LBD. Using the crystal structure of PPARβ/δ co-crystallized with another agonist (e.g., PDB: 3TKM with GW0742), docking simulations predict that this compound binds in a similar region within the binding pocket. mdpi.combiorxiv.orgnih.gov Specific amino acid residues within the PPARβ/δ LBD have been identified as forming polar and hydrophobic interactions with this compound. For example, His287, His413, and Tyr437 are predicted to form polar interactions with the head group of this compound. mdpi.com Hydrophobic interactions have been observed with residues such as Val245, Arg248, Cys249, Thr253, Phe291, Leu294, Val305, Val312, Met417, and Leu433. mdpi.com
Docking simulations can also explore the possibility of multiple ligand molecules binding to the receptor or how the binding of one ligand might influence the binding of another. mdpi.combiorxiv.org Studies have investigated the docking of this compound when another ligand is already bound to the PPARβ/δ LBD, suggesting favorable energies for such interactions, albeit potentially in different binding sites depending on the initial bound ligand. mdpi.combiorxiv.org
Computational Modeling of Ligand-Receptor Interactions
Computational modeling of ligand-receptor interactions with this compound extends beyond simple docking to include more dynamic simulations and analyses aimed at understanding the stability of the interaction and the conformational changes that may occur upon ligand binding. researchgate.netnih.gov
These computational strategies can involve molecular dynamics (MD) simulations to observe the behavior of the ligand-receptor complex over time, allowing for the exploration of different binding modes and the flexibility of the binding pocket. nih.gov Interaction energy calculations can be used to select the most probable binding modes identified through docking. nih.gov More advanced free energy calculations, based on physical chemistry principles, can further refine the understanding of the most favorable binding pose and the energetics of the interaction. nih.gov
Computational modeling helps to elucidate the molecular switch mechanism of PPARs, where ligand binding can induce conformational changes that promote the dissociation of co-repressors and the recruitment of co-activators, ultimately affecting target gene transcription. mdpi.comnih.gov By modeling the interactions of this compound with the PPARδ LBD, researchers can gain deeper insights into how this specific agonist triggers these downstream events.
Computational tools and databases are also utilized in the broader context of identifying potential drug interactions and understanding the target profiles of compounds like this compound based on their interaction with protein pockets. researchgate.net
Future Perspectives and Unanswered Questions in L 165041 Research
Elucidation of Context-Dependent and Receptor-Independent Mechanisms
While L-165041 is known as a PPARβ/δ agonist, research indicates that its effects can be context-dependent and may involve mechanisms independent of PPARs. For instance, this compound has been shown to promote VEGF mRNA stabilization in HPV18-harboring HeLa cells through a receptor-independent pathway, involving post-transcriptional regulation via the p38 MAPK signaling pathway and the mRNA-stabilizing factor HuR. medkoo.combiocrick.comnih.gov This effect on VEGF expression was independent of the E6 oncoprotein and p53. nih.gov Similarly, the antiangiogenic effect of this compound on endothelial cells appears to be independent of PPARδ, suppressing cell cycle progression. medkoo.combiocrick.comnih.gov
Further research is needed to fully understand the specific cellular and molecular contexts that dictate whether this compound acts through PPAR-dependent or -independent pathways. Identifying the precise downstream targets and signaling cascades involved in its receptor-independent actions is crucial for predicting its effects in different physiological and pathological settings. The differential outcomes observed with varying concentrations and exposure times of this compound in studies, such as those on keratinocyte proliferation, highlight the complexity and the need for detailed mechanistic studies under diverse conditions. mdpi.com
Investigation of Novel Molecular Targets Beyond PPARs
The identification of PPAR-independent effects of this compound necessitates the investigation of novel molecular targets beyond the PPAR family. The observation that this compound influences VEGF mRNA stability and inhibits angiogenesis independently of PPARs suggests the involvement of alternative pathways and binding partners. medkoo.combiocrick.comnih.govnih.gov
Studies have indicated that this compound can influence signaling molecules like p38 MAPK and HuR in a PPAR-independent manner. nih.gov Furthermore, research into its effects on vascular smooth muscle cell proliferation and migration, which involve cell cycle inhibition, also points towards potential targets beyond PPARδ. medkoo.comnih.gov Identifying these novel targets and understanding their interaction with this compound is essential for a complete picture of its pharmacological profile and for exploring new therapeutic opportunities.
Exploration of this compound in Combination Therapies (e.g., with statins, doxorubicin)
The potential for this compound to be used in combination therapies is an important area for future research. Given its diverse effects on lipid metabolism, inflammation, and cell proliferation, combining this compound with existing drugs for conditions like cardiovascular disease or cancer could offer synergistic benefits or mitigate adverse effects.
Research has begun to explore the interaction of PPARδ agonists with other therapeutic agents. For instance, a PPARδ activator like this compound has been shown to inhibit senescence and apoptosis induced by doxorubicin (B1662922) in neonatal rat cardiomyocytes, suggesting a potential protective role against chemotherapy-induced cardiotoxicity. nih.govresearchgate.net While this specific study used this compound, further exploration of its combination with doxorubicin in relevant disease models is warranted.
The combination of statins with other lipid-lowering agents, such as ezetimibe (B1671841) or fibrates, is a common strategy to achieve target lipid levels and reduce cardiovascular risk. centerwatch.comracgp.org.aumdpi.com Given that this compound, as a PPARδ agonist, can influence lipid metabolism, including raising HDL cholesterol levels in animal models, investigating its potential in combination with statins for managing dyslipidemia and preventing atherosclerosis could be beneficial. nih.gov Studies on the effects of PPARδ agonists on vascular health and inflammation, areas also targeted by statins, further support the rationale for such combination studies. nih.govmdpi.comahajournals.org
Future research should focus on systematically evaluating the efficacy and safety of this compound in combination with relevant therapeutic agents in appropriate preclinical models. This includes assessing potential synergistic or additive effects, as well as any impact on the pharmacokinetic and pharmacodynamic profiles of the co-administered drugs.
Advancements in In Vivo Modeling of this compound Effects
Advancing in vivo modeling is critical for a better understanding of this compound's effects in complex biological systems and for predicting its clinical outcomes. While some in vivo studies have been conducted, such as those examining its impact on plasma cholesterol levels in mice, neointima formation in rats, and neuroprotection in models of cerebral infarction and Parkinson's disease, more sophisticated and disease-relevant models are needed. nih.govmdpi.comrndsystems.com
Developing and utilizing advanced in vivo models that closely mimic human diseases where this compound may have therapeutic potential, such as atherosclerosis, metabolic syndrome, or specific types of cancer, is crucial. This includes genetically modified animal models, as well as models that allow for the study of tissue-specific effects and long-term outcomes. nih.govmdpi.com
Furthermore, in vivo studies should aim to disentangle the PPAR-dependent and -independent effects of this compound in a systemic context. This could involve using PPAR knockout or tissue-specific transgenic models, as well as employing techniques to assess target engagement and downstream signaling pathways in living animals. mdpi.com Improved in vivo modeling will provide valuable insights into the efficacy, pharmacokinetics, and potential off-target effects of this compound, paving the way for translational research.
Translational Research Implications and Preclinical Development Status
The translational research implications of this compound are significant, particularly given its preclinical promise in various disease areas. However, the transition from basic research to clinical development requires a thorough understanding of its pharmacological properties, safety profile, and efficacy in relevant preclinical models.
While this compound and other synthetic PPARδ agonists like GW501516 and GW0742 have been developed and some have even reached early clinical trials, concerns regarding potential tumorigenesis effects have been raised, highlighting the need for careful evaluation during preclinical development. nih.gov
Future translational research should focus on conducting comprehensive preclinical studies to assess the therapeutic potential of this compound in specific indications. This includes detailed pharmacokinetic and pharmacodynamic studies, as well as safety and toxicology assessments in compliance with regulatory guidelines. huborganoids.nl Identifying specific patient populations that are most likely to benefit from this compound treatment, based on its mechanisms of action and preclinical efficacy, is also a key aspect of translational research. The development of robust preclinical data packages is essential to support potential future clinical trials.
Identification of Specific Biomarkers for this compound Activity
The identification of specific biomarkers for this compound activity is crucial for monitoring its effects, optimizing dosing, and identifying responders in future clinical studies. Given its diverse mechanisms of action, including both PPAR-dependent and -independent pathways, a panel of biomarkers may be necessary to capture the full spectrum of its biological effects.
Potential biomarkers could include the expression levels of known PPAR target genes, although this may not be sufficient to capture the receptor-independent effects. nih.gov Biomarkers related to the specific pathways modulated by this compound, such as those involved in VEGF signaling, cell cycle regulation, or inflammation, could also be valuable. medkoo.comnih.govnih.govnih.govahajournals.org
Research should aim to identify and validate biomarkers that are specific to this compound treatment and correlate with its therapeutic effects in preclinical models. This could involve using high-throughput techniques such as transcriptomics, proteomics, and metabolomics to identify molecular signatures associated with this compound exposure. The identification of reliable biomarkers will be instrumental in guiding clinical development and personalized medicine approaches for this compound. plos.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 4364841 |
Table: Summary of this compound Mechanisms and Effects
| Mechanism Type | Observed Effects | Relevant Contexts | PPAR Dependence |
| PPARβ/δ agonism | Influence on lipid metabolism, anti-inflammatory effects, cell differentiation. mdpi.comnih.govahajournals.org | Metabolic diseases, inflammation, cell growth. mdpi.comnih.govahajournals.org | PPAR-dependent |
| Receptor-independent | VEGF mRNA stabilization, inhibition of angiogenesis, cell cycle inhibition. medkoo.combiocrick.comnih.govnih.gov | Angiogenesis, cell proliferation (e.g., in cancer cells). medkoo.combiocrick.comnih.gov | PPAR-independent |
| Interaction with other proteins | Interaction with Bcl-6, influence on C/EBPβ. mdpi.comnih.govresearchgate.netahajournals.org | Apoptosis, senescence, gene regulation. nih.govresearchgate.netahajournals.org | Can be PPAR-related or independent |
Q & A
Q. What are the primary molecular mechanisms by which L-165041 activates PPARβ/δ, and how do these mechanisms differ across experimental models?
this compound binds selectively to PPARβ/δ, inducing conformational changes that recruit coactivators like SRC-1 and NCoR1, thereby regulating target gene transcription . In murine models, it exhibits 2.6-fold selectivity for PPARδ over PPARγ, but this selectivity increases to 10-fold in human assays due to structural differences in the ligand-binding domain . Methodologically, selectivity is validated using in vitro binding assays (e.g., fluorescence polarization) and PPAR isoform-specific reporter gene systems (e.g., GAL4-PPAR chimeric constructs) .
Q. How does this compound modulate lipid metabolism in hepatic tissues, and what experimental approaches confirm these effects?
this compound reduces hepatic lipid accumulation by downregulating apolipoprotein B (ApoB) and interleukin-6 (IL-6) mRNA, while upregulating lipoprotein lipase (LPL) and ATP-binding cassette transporter G1 (ABCG1) . These effects are quantified via:
Q. What are the methodological standards for assessing this compound’s anti-inflammatory effects in vascular smooth muscle cells (VSMCs)?
this compound inhibits cytokine-induced VCAM-1 expression and VSMC proliferation by blocking G1/S cell cycle progression via hypophosphorylation of retinoblastoma protein (Rb) . Key assays include:
- Flow cytometry : Cell cycle analysis using propidium iodide staining.
- Western blotting : Quantification of phosphorylated Rb (Ser<sup>807/811</sup>) and cyclin-dependent kinases .
Advanced Research Questions
Q. How do contradictory findings about this compound’s effects on hepatic stellate cells (HSCs) arise, and what experimental variables resolve these discrepancies?
In acute liver injury models, this compound exacerbates toxicity by upregulating CRBP-I and LRAT (retinol storage markers) in activated HSCs, whereas it attenuates ethanol-induced liver damage by restoring insulin signaling . Contradictions arise from:
- Model differences : Acute vs. chronic injury protocols.
- Dosage : 10 µM this compound enhances HSC activation in vitro, while 5 mg/kg in vivo improves regeneration . Resolution requires comparative transcriptomics (RNA-seq) across models and dose-response studies .
Q. What signaling pathways mediate this compound’s cardioprotective effects against doxorubicin-induced senescence, and how are these pathways experimentally dissected?
this compound prevents doxorubicin-induced senescence in cardiomyocytes by:
- Inhibiting JNK/Akt hyperactivation : Pre-treatment reduces pJNK and pAkt levels by 60–70% (Western blot) .
- Upregulating Bcl6 : siRNA silencing of Bcl6 abolishes this compound’s anti-senescent effects, confirmed via SA-β-gal assays and p16<sup>INK4A</sup> quantification . Critical tools include kinase inhibitors (e.g., SP600125 for JNK) and chromatin immunoprecipitation (ChIP) for Bcl6-PPARδ interactions .
Q. How does species-specific PPARδ/β isoform selectivity impact the translational relevance of this compound studies?
Murine PPARδ exhibits lower ligand-binding affinity than human PPARδ, leading to divergent outcomes in lipid metabolism and inflammation studies . For example:
- In db/db mice, this compound raises HDL without affecting glucose, whereas in human hepatocytes, it suppresses IL-1β-driven inflammation . Cross-species validation should employ:
- Chimeric receptor assays : Replace murine PPARδ ligand-binding domains with human sequences.
- Metabolic phenotyping : Parallel studies in humanized PPARδ transgenic mice .
Methodological Guidance
Q. How to design dose-response experiments for this compound in PPARδ-specific contexts?
- In vitro : Use 1–20 µM ranges in cell lines (e.g., H9c2 cardiomyocytes) with PPARδ knockdown controls .
- In vivo : Administer 2–10 mg/kg intraperitoneally in diet-induced obesity models, monitoring hepatic PPARδ/GAPDH ratios (qRT-PCR) .
Q. What statistical approaches address variability in this compound’s effects on PPAR isoform cross-talk?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
